1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine
Overview
Description
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the fluorine atom and the dimethylaminomethyl group enhances its reactivity and selectivity in these reactions.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The mode of action of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves its use in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is used, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are present in a vast number of biochemical pathways .
Result of Action
The result of the action of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in organic synthesis and is used in the synthesis of a wide range of organic compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester. Factors such as temperature, pH, and the presence of other compounds can affect the Suzuki-Miyaura cross-coupling reaction . .
Biochemical Analysis
Biochemical Properties
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the interaction of the boronic acid group with aryl halides. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and drug delivery systems. Additionally, the dimethylaminomethyl group can interact with various enzymes and proteins, potentially influencing their activity and stability .
Cellular Effects
The effects of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with enzymes involved in metabolic pathways can alter the flux of metabolites and affect cellular energy production. Moreover, the compound’s ability to form covalent bonds with biomolecules can modulate protein function and stability, impacting cell function and viability .
Molecular Mechanism
At the molecular level, 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester exerts its effects through several mechanisms. The boronic acid group can bind to active sites of enzymes, inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, affecting downstream biochemical pathways. Additionally, the compound can interact with nucleic acids, potentially influencing gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At high doses, the compound can induce toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and viability .
Metabolic Pathways
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. These metabolic reactions can influence the compound’s activity and toxicity, as well as its overall impact on cellular function. The interaction with cofactors and other enzymes can also modulate the compound’s effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, the compound can localize to various cellular compartments, where it can interact with biomolecules and exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine typically involves the reaction of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, to yield the corresponding aryl or alkyl derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl, H2SO4) or bases (e.g., NaOH) in aqueous or organic solvents are used.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: Aryl or alkyl derivatives.
Scientific Research Applications
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-(N,N-Dimethylamino)phenylboronic acid, pinacol ester
- 4-(Diethylamino)phenylboronic acid, pinacol ester
Uniqueness
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine is unique due to the presence of both the fluorine atom and the dimethylaminomethyl group. These functional groups enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, while the dimethylaminomethyl group improves its solubility and compatibility with various reaction conditions.
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18(5)6)13(17)9-12/h7-9H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWSKKTTWXRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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